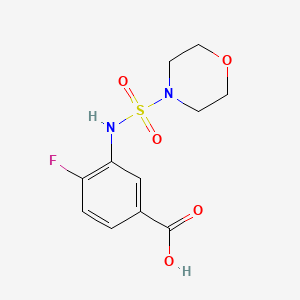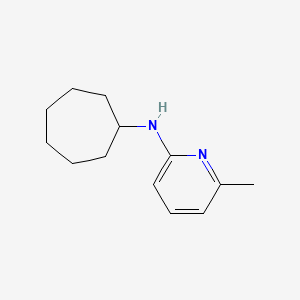![molecular formula C13H15F2NO3 B7575290 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid, also known as DFPA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. DFPA is a derivative of the amino acid proline and has been found to exhibit unique properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various cellular processes. 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to have various biochemical and physiological effects on cells and organisms. 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on healthy cells. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to modulate the activity of various signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has several advantages as a research tool, including its high potency and selectivity for specific targets. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid. One area of interest is the development of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid-based therapeutics for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid and its potential targets. Finally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid could be used as a tool in the study of various signaling pathways and cellular processes.
Méthodes De Synthèse
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid can be synthesized through a multistep process that involves the reaction of proline with various reagents such as 3,5-difluorobenzoyl chloride and isopropylamine. The synthesis of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been extensively studied and optimized to produce high yields and purity.
Applications De Recherche Scientifique
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been studied for its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's. 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer treatment. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
3-[(3,5-difluorobenzoyl)-propan-2-ylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c1-8(2)16(4-3-12(17)18)13(19)9-5-10(14)7-11(15)6-9/h5-8H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBKSJYUYCONHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid](/img/structure/B7575236.png)
![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid](/img/structure/B7575240.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)

![2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)

![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)
![3-[Oxane-4-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7575282.png)


![N-[(3-aminophenyl)methyl]-3,5-dichloro-N-methylpyridin-2-amine](/img/structure/B7575313.png)